molecular formula C9H11BrO4S B2559697 2-Bromoethyl-p-anisolesulfonate CAS No. 68266-99-9

2-Bromoethyl-p-anisolesulfonate

Cat. No.: B2559697
CAS No.: 68266-99-9
M. Wt: 295.15
InChI Key: PMXRSLFJLJORFC-UHFFFAOYSA-N
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Description

2-Bromoethyl-p-anisolesulfonate is a chemical compound with the molecular formula C9H11BrO . It is also known by other names such as 1-(2-Bromoethyl)-4-methoxybenzene .


Synthesis Analysis

The synthesis of this compound has been studied in the context of trifluoroacetolysis . In another study, arylglycine derivatives were cyclized to azetidines using commercially available (2-bromoethyl)sulfonium triflate .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromoethyl group attached to a methoxybenzene ring . The average mass of the molecule is 215.087 Da and the monoisotopic mass is 213.999313 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of trifluoroacetolysis . In this process, this compound was reacted with other compounds to study the influence of the departing sulfonate group on the mechanism and kinetics of the reaction .

Scientific Research Applications

1. Use in Organic Solar Cells

2-Bromoethyl-p-anisolesulfonate is utilized in the fabrication of organic solar cells. Zhou et al. (2014) demonstrate its application as a hole-transporting layer in organic bulk heterojunction solar cells. The use of conductive conjugated polyelectrolyte with this compound derivatives leads to enhanced performance in solar cells, achieving a power conversion efficiency of up to 8.2% (Zhou et al., 2014).

2. In Electroplating Solutions

The compound's derivatives are used in electroplating solutions. Chen et al. (2005) investigated the decomposition of 2-naphthalenesulfonate, a derivative of this compound, in electroplating solutions by ozonation with UV radiation. This study is crucial for understanding the environmental impact and removal of such compounds from industrial waste (Chen et al., 2005).

3. Impact on Anisotropic Electrical Conduction

Research by Nardes et al. (2007) explores the anisotropic conductivity of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), which includes this compound derivatives. Their findings reveal that these compounds contribute to the anisotropic electrical conduction in thin films, which is significant for the development of advanced electronic materials (Nardes et al., 2007).

4. Role in Chemical Synthesis

The compound is also used in chemical synthesis. For instance, Saikia et al. (2015) employed N,N-Dibromo-p-toluenesulfonamide, a derivative, for the bromination of aromatic compounds, demonstrating its utility in organic synthesis and its potential for various industrial applications (Saikia et al., 2015).

5. Environmental Remediation

This compound derivatives are used in environmental remediation processes. Guan et al. (2017) investigated the oxidation kinetics of bromophenols using peroxydisulfate activated by carbon nanotubes. This research contributes to the understanding of how these compounds can be utilized in advanced oxidation processes for water treatment (Guan et al., 2017).

Mechanism of Action

The mechanism of action of 2-Bromoethyl-p-anisolesulfonate in chemical reactions has been proposed to involve an ion-pair mechanism . This mechanism involves the formation of ion pairs that can either give a product or return to the initial covalent sulfonates with isomerization .

Future Directions

While specific future directions for the study of 2-Bromoethyl-p-anisolesulfonate are not mentioned in the search results, the field of organic chemistry continues to explore new synthesis methods, reaction mechanisms, and applications for various compounds . The development of safe and sustainable methodologies for bromination reactions is an ongoing area of research .

Properties

IUPAC Name

2-bromoethyl 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO4S/c1-13-8-2-4-9(5-3-8)15(11,12)14-7-6-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXRSLFJLJORFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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